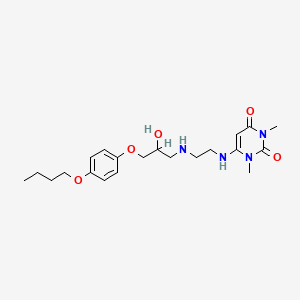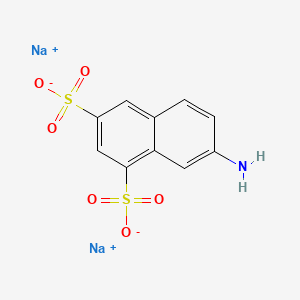
Ammonium undecafluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium undecafluorohexanoate is a chemical compound with the molecular formula C6H4F11NO2. It is an ammonium salt derived from undecafluorohexanoic acid, which belongs to the class of perfluoroalkyl substances. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium undecafluorohexanoate can be synthesized through the neutralization of undecafluorohexanoic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the ammonium salt and water. The reaction is as follows:
C6H4F11COOH+NH4OH→C6H4F11COONH4+H2O
Industrial Production Methods: Industrial production of this compound involves large-scale neutralization processes, often carried out in reactors designed for continuous production. The reaction conditions are carefully controlled to ensure complete neutralization and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium undecafluorohexanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents, including strong bases and nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the ammonium ion with other nucleophiles.
Electrophilic Substitution: Strong electrophiles can react with the fluorinated carbon chain, although these reactions are less common due to the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce sodium undecafluorohexanoate .
Scientific Research Applications
Ammonium undecafluorohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical processes due to its ability to reduce surface tension.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with proteins and cell membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and resistance to degradation are advantageous.
Mechanism of Action
The primary mechanism of action of ammonium undecafluorohexanoate lies in its surfactant properties. It reduces surface tension and enhances wetting capabilities, making it effective in applications such as fire-fighting foams. The compound’s stability and resistance to degradation also contribute to its effectiveness in various industrial applications.
Comparison with Similar Compounds
- Sodium undecafluorohexanoate
- Potassium undecafluorohexanoate
- Perfluorooctanoic acid
- Perfluorooctane sulfonate
Comparison: Ammonium undecafluorohexanoate is unique due to its ammonium ion, which imparts different solubility and reactivity characteristics compared to its sodium and potassium counterparts. Additionally, its shorter carbon chain compared to perfluorooctanoic acid and perfluorooctane sulfonate results in different environmental and biological behaviors .
Properties
CAS No. |
21615-47-4 |
|---|---|
Molecular Formula |
C6HF11O2.H3N C6H4F11NO2 |
Molecular Weight |
331.08 g/mol |
IUPAC Name |
azanium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate |
InChI |
InChI=1S/C6HF11O2.H3N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);1H3 |
InChI Key |
OWCNWICUDXNCTI-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Key on ui other cas no. |
21615-47-4 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1619538.png)





![3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1619549.png)





![5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B1619559.png)
![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)
